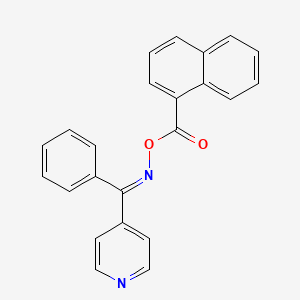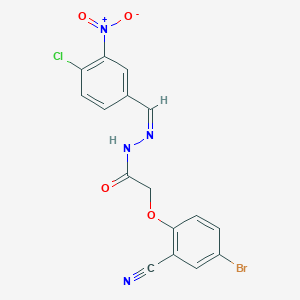![molecular formula C17H19BrN2O2S B5916935 N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B5916935.png)
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide, also known as BTE-2, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. This compound has also been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. This compound has been shown to induce G2/M cell cycle arrest in cancer cells, which prevents them from dividing and proliferating. This compound has also been shown to promote apoptosis, which is a programmed cell death process that eliminates cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide has several advantages for lab experiments, such as its high potency and selectivity, its ability to inhibit multiple targets, and its synthetic accessibility. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, this compound may have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide, such as optimizing its pharmacokinetic properties, identifying its molecular targets and downstream effectors, and evaluating its efficacy in preclinical and clinical settings. Additionally, this compound can be used as a tool compound to study the role of HDACs and protein kinases in cancer and other diseases. Furthermore, this compound can be used as a building block to synthesize new functional materials with potential applications in catalysis, sensing, and energy storage.
Synthesemethoden
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide can be synthesized through a multistep process involving the reaction of 2,3,6-trimethylphenol with ethyl bromoacetate, followed by the reaction of the resulting intermediate with thiosemicarbazide, and finally, the reaction of the resulting compound with 5-bromo-2-thiophene carboxaldehyde. The purity of the synthesized this compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide has been studied for its potential applications in various fields, such as cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer cells. In drug discovery, this compound has been used as a lead compound to design and synthesize new analogs with improved potency and selectivity. In material science, this compound has been used as a building block to synthesize new functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Eigenschaften
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S/c1-10-5-6-11(2)17(12(10)3)22-9-16(21)20-19-13(4)14-7-8-15(18)23-14/h5-8H,9H2,1-4H3,(H,20,21)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPGHIDBHWQOC-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NN=C(C)C2=CC=C(S2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)N/N=C(\C)/C2=CC=C(S2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-bromo-4-methoxyphenoxy)-N'-[(2-methoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5916865.png)
![ethyl [(3-methylphenyl)hydrazono][(4-methylphenyl)sulfonyl]acetate](/img/structure/B5916883.png)
![3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)




![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)

![2-(4-iodophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916930.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916952.png)

